N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide
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Description
N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H24N4O3S and its molecular weight is 412.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Properties
- N-Benzyl derivatives of tetrahydropyrido[2,3-d]pyrimidine exhibit interesting chemical properties due to their synthesis through condensation reactions involving ammonia and primary/secondary cyclic amines, with desulfuration processes leading to the formation of amides of N-benzyl-3,7-dimethyl-2,4-dioxo-tetrahydropyrido[2,3-d]pyrimidin-6-carboxylic acid (H. Śladowska & T. Zawisza, 1986).
Antitumor Applications
- Derivatives of pyrido[2,3-d]pyrimidine, similar to N-benzyl-2-((1,3-dimethyl-2,4-dioxo-6-propyl-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide, have demonstrated potent antitumor activity. For example, specific compounds synthesized from 2,4-diamino-5-methylpyrrolo[2,3-d]pyrimidine have shown inhibitory activity against human dihydrofolate reductase and thymidylate synthase, crucial enzymes in the proliferation of cancer cells (A. Gangjee et al., 2005).
Antimicrobial Activity
- Some compounds structurally related to N-benzyl derivatives have shown promising results in the development of new antibacterial agents. For example, S-alkyl derivatives of benzimidazole-thienopyrimidines, synthesized from similar chemical structures, have shown high affinity to bacterial targets and demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria (S. Vlasov et al., 2021).
Synthesis of Related Compounds
- The synthesis of N-bridged heterocycles such as 1,2,3,4-tetrahydropyrido[1,2-a]pyrimidin-6-ones, using similar compounds as intermediates, has been reported. These synthetic processes involve reactions with ethyl benzoylacetate and dimethyl acetylenedicarboxylate, illustrating the versatility of pyrido[2,3-d]pyrimidine derivatives in heterocyclic compound synthesis (S. Ihara et al., 2011).
Properties
IUPAC Name |
N-benzyl-2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3S/c1-4-8-15-12-23-19-17(20(27)25(3)21(28)24(19)2)18(15)29-13-16(26)22-11-14-9-6-5-7-10-14/h5-7,9-10,12H,4,8,11,13H2,1-3H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZKCETXFVRTPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)NCC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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